molecular formula C4H5F3O2 B6279545 2-(2,2,2-trifluoroethoxy)acetaldehyde CAS No. 1248226-62-1

2-(2,2,2-trifluoroethoxy)acetaldehyde

Cat. No.: B6279545
CAS No.: 1248226-62-1
M. Wt: 142.1
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Description

2-(2,2,2-Trifluoroethoxy)acetaldehyde is a fluorinated aldehyde derivative with the molecular formula C₄H₅F₃O₂ and a molar mass of 158.08 g/mol. Its structure consists of an acetaldehyde backbone (CH₃CHO) modified by a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group at the methyl carbon. This substitution introduces significant electronegativity and lipophilicity, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for drugs requiring metabolic stability and enhanced membrane permeability .

The aldehyde functional group enables reactivity in condensation or nucleophilic addition reactions, suggesting utility in constructing complex fluorinated molecules.

Properties

CAS No.

1248226-62-1

Molecular Formula

C4H5F3O2

Molecular Weight

142.1

Purity

50

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroethoxy)acetaldehyde typically involves the reaction of 2,2,2-trifluoroethanol with acetaldehyde under controlled conditions. One common method includes the use of acid catalysts to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2-(2,2,2-trifluoroethoxy)acetaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethoxy)acetaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The table below compares 2-(2,2,2-trifluoroethoxy)acetaldehyde with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Functional Groups Key Properties/Applications References
2-(2,2,2-Trifluoroethoxy)acetaldehyde C₄H₅F₃O₂ 158.08 Aldehyde, ether, trifluoroethoxy Pharmaceutical intermediate, fluorinated building block
Ethyl 2-(2,2,2-trifluoroethoxy)acetate C₆H₉F₃O₃ 186.13 Ester, ether, trifluoroethoxy Stable ester derivative; solvent or intermediate
(2,2,2-Trifluoroethoxy)difluoroacetic acid C₄H₃F₅O₃ 327.23 Carboxylic acid, ether, trifluoroethoxy, difluoro High acidity; potential API intermediate
2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid C₁₀H₉F₃O₃ 234.17 Carboxylic acid, aromatic, trifluoromethoxy Anti-inflammatory or agrochemical applications

Key Differences and Implications

Reactivity :

  • The aldehyde group in 2-(2,2,2-trifluoroethoxy)acetaldehyde confers reactivity for further functionalization (e.g., Schiff base formation), unlike the ester or carboxylic acid derivatives .
  • Carboxylic acid analogs (e.g., (2,2,2-Trifluoroethoxy)difluoroacetic acid) exhibit strong acidity (pKa ~1–2), making them suitable for pH-sensitive applications .

Fluorination Effects: The trifluoroethoxy group (-OCH₂CF₃) enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated ethers, improving drug bioavailability . Trifluoromethoxy analogs (-OCF₃) in aromatic systems (e.g., ) exhibit reduced steric bulk but similar electronegativity, favoring aromatic interactions in drug-receptor binding .

Thermal and Physical Properties :

  • Ethyl 2-(2,2,2-trifluoroethoxy)acetate (m.p. < −20°C) is liquid at room temperature, whereas carboxylic acid derivatives are solids due to hydrogen bonding .
  • Fluorinated compounds generally exhibit lower water solubility but higher organic solvent compatibility, critical for drug formulation .

Challenges and Limitations

  • Synthetic Complexity : Introducing fluorine atoms requires specialized reagents (e.g., trifluoroacetic anhydride, ), increasing production costs .

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